2-Fluoro-1-(trimethylsilyl)-1H-imidazole
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Overview
Description
2-Fluoro-1-(trimethylsilyl)-1H-imidazole is a fluorinated imidazole derivative Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(trimethylsilyl)-1H-imidazole typically involves the fluorination of an imidazole precursor followed by the introduction of the trimethylsilyl group. One common method involves the reaction of 2-fluoroimidazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(trimethylsilyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced, leading to different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated imidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Fluoro-1-(trimethylsilyl)-1H-imidazole has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving imidazole derivatives.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(trimethylsilyl)-1H-imidazole involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the trimethylsilyl group can improve its solubility and stability. The compound can modulate various biochemical pathways by acting as an inhibitor or activator of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-methylimidazole
- 2-Fluoro-1-(trimethylsilyl)-benzimidazole
- 2-Fluoro-1-(trimethylsilyl)-thiazole
Uniqueness
2-Fluoro-1-(trimethylsilyl)-1H-imidazole is unique due to the presence of both fluorine and trimethylsilyl groups, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s reactivity and binding affinity, while the trimethylsilyl group improves its solubility and stability. These features make it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C6H11FN2Si |
---|---|
Molecular Weight |
158.25 g/mol |
IUPAC Name |
(2-fluoroimidazol-1-yl)-trimethylsilane |
InChI |
InChI=1S/C6H11FN2Si/c1-10(2,3)9-5-4-8-6(9)7/h4-5H,1-3H3 |
InChI Key |
PSYFZVKEVAZQHI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C=CN=C1F |
Origin of Product |
United States |
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